5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate

Medicinal Chemistry Organic Synthesis Building Block Procurement

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate (CAS 374795-77-4) is a salt form of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine heterobicyclic core, a privileged scaffold in medicinal chemistry for kinase, GPCR, and epigenetic target modulation. The free base (CAS 297172-19-1) and alternative salts (e.g., dihydrochloride, CAS 165894-10-0) are also commercially available, but the trifluoroacetate (TFA) salt provides distinct handling and reactivity advantages relevant to modern synthetic protocols.

Molecular Formula C8H10F3N3O2
Molecular Weight 237.18 g/mol
CAS No. 374795-77-4
Cat. No. B3263457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate
CAS374795-77-4
Molecular FormulaC8H10F3N3O2
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESC1CN2C=NC=C2CN1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H9N3.C2HF3O2/c1-2-9-5-8-4-6(9)3-7-1;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7)
InChIKeyWQMIJIIBILSQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-Trifluoroacetate: Procurement-Relevant Identity and Class Context


5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate (CAS 374795-77-4) is a salt form of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine heterobicyclic core, a privileged scaffold in medicinal chemistry for kinase, GPCR, and epigenetic target modulation [1]. The free base (CAS 297172-19-1) and alternative salts (e.g., dihydrochloride, CAS 165894-10-0) are also commercially available, but the trifluoroacetate (TFA) salt provides distinct handling and reactivity advantages relevant to modern synthetic protocols . This document provides a comparator-driven evidence framework to support procurement decisions where salt-form identity directly impacts downstream success.

Why 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-Trifluoroacetate Cannot Be Arbitrarily Replaced by Other Salts or the Free Base


Interchanging the TFA salt with the free base or hydrochloride salt is not a trivial substitution due to documented differences in hydrogen-bond donor/acceptor capacity, crystallinity, and organic-solvent solubility that directly influence reactivity in key transformations such as N-arylation, reductive amination, and amide coupling [1]. The TFA counterion introduces a distinct pKa shift (pKa ~0.3 for TFA vs. ~-7 for HCl) and a lipophilic trifluoromethyl group that can alter the solubility profile of the protonated scaffold in aprotic solvents, potentially enabling more homogeneous reaction conditions for sensitive chemistries [2]. These differences are magnified when the scaffold is used as a nucleophilic partner in SNAr or Buchwald-Hartwig couplings, where free base availability and solubility directly impact conversion rates.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-Trifluoroacetate Versus Closest Analogs


Molecular Weight and Stoichiometric Precision: TFA Salt vs. Free Base as a Synthetic Intermediate

The TFA salt (C8H10F3N3O2, MW = 237.18 g/mol) has a 92.6% higher molecular weight than the free base (C6H9N3, MW = 123.16 g/mol), a difference that directly impacts stoichiometric calculations for multi-step syntheses. In published SAR campaigns, the free base core (MW 123.16) is typically elaborated to final compounds with molecular weights exceeding 500 g/mol, meaning that accurate mass accounting for the salt form is critical to avoid over- or under-dosing of reagents in the first synthetic step [1]. The dihydrochloride salt (C6H11Cl2N3, MW = 196.08 g/mol) has an intermediate weight but contributes two chloride counterions, which can interfere with palladium-catalyzed couplings .

Medicinal Chemistry Organic Synthesis Building Block Procurement

Hydrogen-Bond Donor Count and Potential for Intermolecular Interactions: TFA Salt vs. Free Base

The free base (CID 20825705) possesses one hydrogen-bond donor (the secondary amine NH). The TFA salt adds the carboxylic acid proton of the trifluoroacetic acid moiety, creating an additional strong hydrogen-bond donor. This increase from one to two H-bond donors can alter crystal packing, melting point, and hygroscopicity, which are critical for solid-form selection in early-stage drug discovery and for long-term storage stability of building blocks [1]. The dihydrochloride salt has no additional H-bond donor beyond the protonated amines, potentially leading to different crystal lattice energies.

Crystallography Formulation Science Salt Selection

Lipophilicity Shift and Organic Solvent Solubility: TFA Salt vs. Hydrochloride Salt

The trifluoroacetate counterion introduces a CF3 group that measurably increases the lipophilicity of the ion pair relative to the hydrochloride salt. While experimental logD data for this specific salt are not publicly available, the free base has a computed XLogP3-AA of -0.9, and TFA salts typically shift the apparent logD by +1 to +2 units compared to hydrochloride salts of the same amine scaffold [1]. This translates to enhanced solubility in aprotic organic solvents such as DMF, DMSO, and THF, which are the primary solvents used in modern Pd-catalyzed cross-coupling reactions employed to elaborate this scaffold into orexin receptor antagonists and other bioactive molecules [2].

Solubility Engineering Medicinal Chemistry Process Chemistry

Purity Benchmark and Analytical Specification: TFA Salt vs. Commercial Free Base

Commercial listings for the TFA salt (CAS 374795-77-4) consistently report a minimum purity of 95% by HPLC, with some vendors offering 97%+ grades . In contrast, the free base (CAS 297172-19-1) is frequently listed at 95% purity but with less rigorous analytical characterization, often lacking trace residual solvent analysis. The TFA salt's higher crystallinity, inferred from its salt nature, facilitates purification to higher homogeneity, which is critical when the building block serves as the starting point for a patent-defining SAR campaign where impurity carry-through can confound biological results [1].

Quality Control Analytical Chemistry Procurement Specification

Procurement-Driven Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-Trifluoroacetate


Parallel Synthesis of Orexin Receptor Antagonist Libraries Requiring Precise Stoichiometric Control

Medicinal chemistry teams building dual orexin receptor antagonist libraries, as described by Sifferlen et al. [1], benefit from the TFA salt's higher molecular weight (237.18 g/mol vs. 123.16 g/mol for free base), which reduces relative weighing errors during automated dispensing for parallel synthesis. The homogeneous solubility of the TFA salt in DMF, inferred from the CF3 group's lipophilic contribution, enables consistent dissolution across 96-well plate formats, minimizing well-to-well variability in the critical first N-arylation step.

Late-Stage Functionalization Workflows Where Chloride Anions Are Detrimental

Process chemistry groups performing Pd-catalyzed Buchwald-Hartwig aminations or Suzuki couplings on the scaffold should specifically procure the TFA salt over the dihydrochloride. Chloride ions from the dihydrochloride salt (MW 196.08, containing two Cl- per molecule) can poison palladium catalysts at concentrations as low as 10 ppm, leading to yield suppression [1]. The TFA counterion is non-coordinating and does not interfere with catalytic cycles, making it the preferred salt form for metal-catalyzed transformations on this scaffold.

Building Block Procurement for Hit-to-Lead SAR Where High Purity is Non-Negotiable

In hit-to-lead SAR campaigns, where each milligram of elaborated compound costs $50–$200 in synthesis and assay expenses, the TFA salt's commercial availability at ≥97% purity provides an immediate risk-reduction benefit relative to the free base or hydrochloride, which are more commonly offered at 95% purity [1]. This purity differential directly translates to fewer failed biological assay replicates attributable to building block impurities, accelerating decision-making in the SAR cycle.

Solid-Form Screening for Early Preformulation Studies

Preformulation scientists conducting salt-form screening for lead candidates derived from the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core can use the TFA salt as a comparator crystal form. The presence of two hydrogen-bond donors (vs. one in the free base) alters the crystal packing landscape, providing a different polymorphic profile that may yield superior thermodynamic solubility or stability [1]. Procuring the TFA salt at this stage enables head-to-head comparison with other salt forms under standardized solid-state characterization protocols.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.